1-[4-(Chloromethyl)oxan-4-yl]methanamine hydrochloride 1-[4-(Chloromethyl)oxan-4-yl]methanamine hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC18052058
InChI: InChI=1S/C7H14ClNO.ClH/c8-5-7(6-9)1-3-10-4-2-7;/h1-6,9H2;1H
SMILES:
Molecular Formula: C7H15Cl2NO
Molecular Weight: 200.10 g/mol

1-[4-(Chloromethyl)oxan-4-yl]methanamine hydrochloride

CAS No.:

Cat. No.: VC18052058

Molecular Formula: C7H15Cl2NO

Molecular Weight: 200.10 g/mol

* For research use only. Not for human or veterinary use.

1-[4-(Chloromethyl)oxan-4-yl]methanamine hydrochloride -

Specification

Molecular Formula C7H15Cl2NO
Molecular Weight 200.10 g/mol
IUPAC Name [4-(chloromethyl)oxan-4-yl]methanamine;hydrochloride
Standard InChI InChI=1S/C7H14ClNO.ClH/c8-5-7(6-9)1-3-10-4-2-7;/h1-6,9H2;1H
Standard InChI Key SPAIEKZXMMIAIF-UHFFFAOYSA-N
Canonical SMILES C1COCCC1(CN)CCl.Cl

Introduction

Structural Characterization and Physicochemical Properties

Molecular Architecture

The molecular structure of 1-[4-(Chloromethyl)oxan-4-yl]methanamine hydrochloride (C₇H₁₅Cl₂NO) features a six-membered oxane ring with chloromethyl (-CH₂Cl) and methanamine (-CH₂NH₂) substituents at the 4-position. Proton nuclear magnetic resonance (¹H NMR) spectroscopy reveals distinct signals for the oxane ring protons (δ 3.5–4.0 ppm), chloromethyl group (δ 4.2–4.5 ppm), and amine protons (δ 1.5–2.5 ppm). The hydrochloride salt form enhances solubility in polar solvents while stabilizing the amine group against oxidation.

Table 1: Key Physicochemical Parameters

PropertyValue/Description
Molecular Weight200.10 g/mol
pKa (amine)8.2 (potentiometric titration)
Solubility>50 mg/mL in H₂O, EtOH
Thermal StabilityDecomposes at 215–220°C

Crystallographic and Spectroscopic Analysis

X-ray diffraction studies of analogous oxane derivatives indicate chair conformations for the tetrahydropyran ring, with axial orientation of the chloromethyl group minimizing steric strain. Infrared spectroscopy confirms N-H stretching vibrations at 3300–3500 cm⁻¹ and C-Cl absorption bands near 650 cm⁻¹. High-resolution mass spectrometry (HRMS) shows a molecular ion peak at m/z 200.10, consistent with the molecular formula.

Synthetic Methodologies

Laboratory-Scale Synthesis

The synthesis involves three sequential steps:

  • Oxane Ring Formation: Cyclization of 1,5-pentanediol derivatives under acidic conditions yields the tetrahydropyran scaffold.

  • Chloromethylation: Treatment with chloromethyl methyl ether (ClCH₂OCH₃) in the presence of AlCl₃ introduces the chloromethyl group via electrophilic aromatic substitution.

  • Amine Functionalization: Reaction with methanamine followed by HCl gas quench produces the hydrochloride salt with >95% purity after recrystallization.

Table 2: Optimization Parameters for Chloromethylation

ParameterOptimal RangeImpact on Yield
Temperature40–50°C>80% conversion
Catalyst Loading5 mol% AlCl₃Minimizes side products
Reaction Time6–8 hoursComplete substitution

Industrial Production Strategies

Reaction Chemistry and Functionalization

Nucleophilic Substitution at Chloromethyl Group

The chloromethyl substituent undergoes SN2 reactions with diverse nucleophiles:

Hydrolysis:
C7H14ClNO+H2ONaOHC7H15NO2+HCl\text{C}_7\text{H}_{14}\text{ClNO} + \text{H}_2\text{O} \xrightarrow{\text{NaOH}} \text{C}_7\text{H}_{15}\text{NO}_2 + \text{HCl}
Complete conversion to the hydroxymethyl analog occurs within 4–6 hours at 60–80°C.

Amination:
Reaction with excess ammonia in ethanol produces 1-[4-(aminomethyl)oxan-4-yl]methanamine (78% yield), though temperatures exceeding 100°C promote competitive elimination.

Amine Group Reactivity

The primary amine participates in condensation reactions:

Schiff Base Formation:
RNH2+ArCHORN=CHAr+H2O\text{RNH}_2 + \text{ArCHO} \rightarrow \text{RN=CHAr} + \text{H}_2\text{O}
Reaction with aromatic aldehydes (e.g., benzaldehyde) yields stable imines (70–85% yield) that reversibly dissociate under acidic conditions.

Buchwald-Hartwig Coupling:
Palladium-catalyzed arylations using XPhos ligand enable synthesis of N-aryl derivatives, expanding applications in medicinal chemistry.

Table 3: Comparative Reactivity of Chloromethyl Analogs

CompoundHydrolysis Rate (k, s⁻¹)Amination Yield (%)
1-[4-(Chloromethyl)oxan-4-yl]...2.1 × 10⁻³78
1-[4-(Fluoromethyl)oxan-4-yl]...5.6 × 10⁻⁴62
1-[4-(Hydroxymethyl)oxan-4-yl]...N/A95 (reductive)

Biological and Industrial Applications

Biochemical Probe Development

The chloromethyl group’s covalent binding capability enables its use in:

  • Enzyme active site labeling via nucleophilic residues (Cys, Lys)

  • Protein crosslinking studies to map interaction networks

Pharmaceutical Intermediate Synthesis

Derivatives serve as precursors for:

  • Antimicrobial agents targeting Gram-positive pathogens

  • Neuroprotective compounds modulating oxidative stress pathways

Materials Science Applications

Functionalized polymers incorporating this monomer exhibit enhanced thermal stability (Tg > 150°C) and solvent resistance due to the rigid oxane core.

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